molecular formula C16H17N3O2 B2623839 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide CAS No. 2380195-79-7

2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide

Cat. No. B2623839
CAS RN: 2380195-79-7
M. Wt: 283.331
InChI Key: WJKHCCLOJHAWKO-VMPITWQZSA-N
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Description

2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide, also known as MQC, is a quinoline derivative that has been extensively studied for its potential pharmacological properties. This compound has been shown to have promising applications in the field of scientific research, particularly in the study of various biological processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as proliferation and apoptosis. 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been shown to exhibit anti-inflammatory properties through its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been shown to exhibit promising pharmacological properties, making it a potentially useful compound for further study. However, one limitation of using 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide in experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several potential future directions for the study of 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide. One area of interest is the development of more effective methods for delivering 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide to cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide analogs may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide involves the reaction of 2-methylquinoline-4-carboxylic acid with methylamine and acetic anhydride, followed by the addition of ethyl acetoacetate and sodium ethoxide. This reaction results in the formation of 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide, which can be purified through recrystallization.

Scientific Research Applications

2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been studied for its potential applications in various areas of scientific research, including cancer treatment, inflammation, and neurodegenerative diseases. In particular, 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been shown to exhibit anti-cancer properties through its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-10-13(12-6-3-4-7-14(12)19-11)16(21)18-9-5-8-15(20)17-2/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKHCCLOJHAWKO-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC=CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC/C=C/C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-methyl-4-[(2-methylquinolin-4-yl)formamido]but-2-enamide

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